molecular formula C8H11NO2 B13182296 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one

2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one

Cat. No.: B13182296
M. Wt: 153.18 g/mol
InChI Key: QKPPSMNZWMPXLE-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one is a synthetic cathinone derivative characterized by a methylamino group at the β-position and a 4-methylfuran-3-yl substituent at the ketone position. Cathinones are β-keto-amphetamines, and this compound belongs to a broader class of psychoactive substances known for their stimulant effects.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylfuran-3-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)3-9-2/h4-5,9H,3H2,1-2H3

InChI Key

QKPPSMNZWMPXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one typically involves the reaction of 4-methylfuran-3-carboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the furan ring or the methylamino group.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the furan ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in the Cathinone Family

The compound shares structural homology with several synthetic cathinones, differing primarily in the aryl substituent and alkyl chain length. Key analogues include:

Compound Name IUPAC Name Aryl Substituent Key Features
Target Compound 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one 4-Methylfuran-3-yl Furan ring with methyl group
3-Methylmethcathinone (3-MMC) 2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Methylphenyl Phenyl ring with methyl group
Pentedrone 2-(Methylamino)-1-phenylpentan-1-one Phenyl Longer alkyl chain (pentanone backbone)
4-Fluoro-N-methylcathinone (4-FMC) 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one 4-Fluorophenyl Electron-withdrawing fluorine substituent

Key Observations :

  • Aryl Group Effects : The 4-methylfuran-3-yl group introduces an oxygen heteroatom, increasing polarity compared to phenyl or substituted phenyl groups. This may reduce lipophilicity and alter blood-brain barrier permeability .
  • Alkyl Chain Length: The ethanone backbone (C2) in the target compound contrasts with longer chains (e.g., pentanone in pentedrone), which are associated with prolonged metabolic half-lives and enhanced stimulant effects .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structurally similar molecules:

  • Melting Points : Derivatives with halogenated aryl groups (e.g., 4-FMC) exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 1-(4-chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) has a melting point of 137.3–138.5°C . The furan-containing compound may have a lower melting point due to reduced planarity.
  • Solubility: The furan oxygen may enhance water solubility compared to purely aromatic analogues, as seen in sulfonamide-containing cathinones (e.g., compounds in with IR absorption at 1297 cm⁻¹ for SO₂ groups) .

Biological Activity

2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one, also known as a derivative of 4-methylfuran, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a methylamino group attached to an ethyl backbone, which is further linked to a furan ring. The presence of the furan moiety is significant as it contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan derivatives often exhibit antimicrobial properties. The specific compound 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one has been evaluated for its efficacy against various microbial strains.

Microbial Strain Activity Reference
Staphylococcus aureusModerate antibacterial
Escherichia coliModerate antibacterial
Candida albicansWeak antifungal activity

The exact mechanisms through which 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially influencing pathways related to cell proliferation and apoptosis.

Synthesis

Synthesis of 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one can be achieved through various methods, including:

  • Alkylation of Furan Derivatives : Utilizing alkyl halides with furan derivatives.
  • Reduction Reactions : Converting suitable precursors through reduction processes.

Case Studies

A series of studies have explored the biological activities of structurally similar compounds:

  • Study on Antibacterial Activity : A study evaluated a range of furan derivatives against bacterial strains, noting that modifications in the furan ring significantly influenced antibacterial potency.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various furan-based compounds on cancer cell lines, revealing promising results that warrant further exploration for drug development.

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